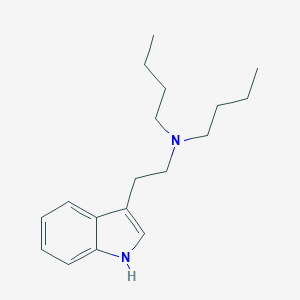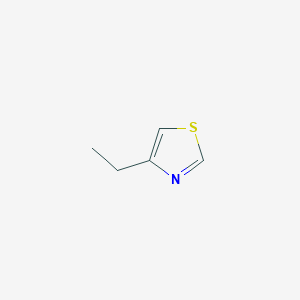![molecular formula C9H12ClNS B173770 2-[(3-Chlorobenzyl)thio]ethanamine CAS No. 106670-33-1](/img/structure/B173770.png)
2-[(3-Chlorobenzyl)thio]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorobenzyl)thio]ethanamine typically involves the reaction of 3-chlorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethanethiol attacks the benzyl chloride, resulting in the formation of the thioether linkage .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Chlorobenzyl)thio]ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thioether linkage.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified thioether linkages.
Substitution: Aminated or alcohol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(3-Chlorobenzyl)thio]ethanamine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chlorobenzyl)thio]ethanamine is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with cellular proteins or enzymes, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chlorobenzyl)thio]ethanamine
- 2-[(3-Bromobenzyl)thio]ethanamine
- 2-[(3-Methylbenzyl)thio]ethanamine
Uniqueness
2-[(3-Chlorobenzyl)thio]ethanamine is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPNWHFXXYJXJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548952 |
Source


|
| Record name | 2-{[(3-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106670-33-1 |
Source


|
| Record name | 2-{[(3-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)










![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

